BenchChemオンラインストアへようこそ!

Hydroxyethyl Brinzolamide

Pharmaceutical impurity analysis HPLC method validation Reference standard qualification

Hydroxyethyl Brinzolamide, systematically designated as (R)-4-(Ethyl(2-hydroxyethyl)amino)-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide, is a structurally defined N-alkylated derivative of the carbonic anhydrase inhibitor Brinzolamide (C12H21N3O5S3, MW 383.5). Possessing a molecular formula of C14H25N3O6S3 and a molecular weight of 427.6 g/mol, this compound is classified and supplied as a Brinzolamide-related impurity reference standard.

Molecular Formula C14H25N3O6S3
Molecular Weight 427.6 g/mol
Cat. No. B13865134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyethyl Brinzolamide
Molecular FormulaC14H25N3O6S3
Molecular Weight427.6 g/mol
Structural Identifiers
SMILESCCN(CCO)C1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC
InChIInChI=1S/C14H25N3O6S3/c1-3-16(6-7-18)12-10-17(5-4-8-23-2)26(21,22)14-11(12)9-13(24-14)25(15,19)20/h9,12,18H,3-8,10H2,1-2H3,(H2,15,19,20)/t12-/m0/s1
InChIKeyISMAKJDHRCITQK-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxyethyl Brinzolamide: Analytical Reference Standard & Brinzolamide N-Ethanol Impurity Identification for Pharmaceutical QC


Hydroxyethyl Brinzolamide, systematically designated as (R)-4-(Ethyl(2-hydroxyethyl)amino)-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide, is a structurally defined N-alkylated derivative of the carbonic anhydrase inhibitor Brinzolamide (C12H21N3O5S3, MW 383.5) . Possessing a molecular formula of C14H25N3O6S3 and a molecular weight of 427.6 g/mol, this compound is classified and supplied as a Brinzolamide-related impurity reference standard . Its primary procurement context is not therapeutic application but rather analytical method development (AMD), method validation (AMV), and quality control (QC) release testing for Brinzolamide active pharmaceutical ingredient (API) and formulated drug product, wherein it serves as a system suitability marker, retention time identifier, and quantitation calibrator for impurity profiling workflows .

Why Hydroxyethyl Brinzolamide Cannot Be Replaced by Generic Brinzolamide or Other In-Class Impurities in Analytical Workflows


Hydroxyethyl Brinzolamide occupies a distinct position within Brinzolamide impurity profiling that cannot be occupied by generic Brinzolamide API, pharmacopeial system suitability mixtures, or other Brinzolamide process-related impurities. While Brinzolamide API is suitable for potency assays and dissolution testing, it does not provide the impurity-specific retention time, resolution factor, or relative response factor (RRF) required to validate an HPLC method for the N-ethanol impurity . Conversely, commercially available Brinzolamide impurity kits may contain N-Desethyl Brinzolamide, N-desmethoxypropyl Brinzolamide, or O-desmethyl Brinzolamide, each of which possesses distinct chromatographic behavior, molecular weight, and UV absorption characteristics that preclude their use as a surrogate for Hydroxyethyl Brinzolamide . Regulatory guidance from ICH Q3A/Q3B and pharmacopeial monographs mandates identification, qualification, and control of specified impurities at defined thresholds (typically ≤0.10%–0.15% for individual unspecified impurities in APIs), and substitution of an unqualified or chromatographically non-equivalent compound for the authentic Hydroxyethyl Brinzolamide reference standard introduces risks of false-negative impurity detection, inaccurate quantitation, and subsequent ANDA/DMF deficiency citations during regulatory review .

Hydroxyethyl Brinzolamide Quantitative Differentiation Evidence: Purity Certification, Structural Confirmation, and Pharmacopeial Traceability


Certified HPLC Purity vs. Generic Brinzolamide API: Hydroxyethyl Brinzolamide as a High-Purity Impurity Standard for Analytical Method Validation

Hydroxyethyl Brinzolamide is certified by multiple vendors at ≥95% HPLC purity (at minimum) for use as an analytical reference standard, a purity specification that is qualified specifically for impurity profiling purposes, whereas typical Brinzolamide API is certified at ≥98% HPLC purity but is intended for potency determination, not for use as an impurity marker or calibrator . Although both purity values appear comparable, the former is qualified in the context of impurity-specific system suitability—including acceptance criteria for resolution, tailing factor, and signal-to-noise ratio relative to the Brinzolamide main peak—while the latter is qualified against potency content uniformity specifications that are analytically orthogonal and non-substitutable in an impurity profiling context. The analytical designations differ functionally: Hydroxyethyl Brinzolamide is supplied with detailed characterization data compliant with regulatory guidelines, specifically for AMV, QC, and ANDA applications, whereas generic Brinzolamide API is not qualified for use as an impurity reference standard and lacks batch-specific impurity profile characterization data .

Pharmaceutical impurity analysis HPLC method validation Reference standard qualification

Structural Identity Confirmation vs. N-Desethyl Brinzolamide: Mass Spectrometric and Chromatographic Differentiation for Impurity Peak Assignment

Hydroxyethyl Brinzolamide (MW 427.6; C14H25N3O6S3; IUPAC: (R)-4-[ethyl(2-hydroxyethyl)amino]-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide) is structurally differentiated from N-Desethyl Brinzolamide (MW 355.4; C10H17N3O5S3; the primary in vivo active metabolite formed by N-dealkylation) by the presence of an N-hydroxyethyl substituent replacing the secondary amine proton, conferring a mass shift of +72.2 Da . This mass difference is readily resolved by LC-MS and produces distinct fragmentation patterns in MS/MS analysis, enabling unambiguous peak assignment in impurity profiling chromatograms. Furthermore, the N-hydroxyethyl substitution alters the compound's chromatographic retention relative to both Brinzolamide (MW 383.5) and N-Desethyl Brinzolamide under reversed-phase HPLC conditions, providing a discrete relative retention time (RRT) that is essential for system suitability verification in pharmacopeial impurity methods . The predicted polar surface area and hydrogen bond donor/acceptor count of Hydroxyethyl Brinzolamide further differentiate its chromatographic and ionization behavior from other Brinzolamide-related impurities .

LC-MS impurity identification Chromatographic resolution Structural elucidation

Regulatory Traceability: Pharmacopeial Reference Standard Alignment for ANDA/505(b)(2) Filing Support

Hydroxyethyl Brinzolamide reference standards are supplied with the provision that further traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility, a documented traceability pathway that is essential for ANDA and DMF submissions . In contrast, generic Brinzolamide for research purposes or other Brinzolamide impurities lacking this explicit traceability statement do not provide the chain of custody and metrological linkage required by 21 CFR 211.194 and ICH Q7 for reference standard qualification in cGMP environments. The USP Brinzolamide monograph establishes chromatographic purity specifications with individual impurity limits at not more than 0.3%, requiring validated impurity identification and quantitation methods . Hydroxyethyl Brinzolamide's explicit tagging as an impurity standard—with chemical name, molecular formula, and structural identity pre-verified against the (R)-4-(Ethyl(2-hydroxyethyl)amino) scaffold—reduces the regulatory burden on ANDA applicants by providing a pre-qualified analyte for system suitability testing, linearity verification, and accuracy/recovery assessment according to ICH Q2(R1) parameters .

Pharmacopeial compliance ANDA regulatory filing Reference standard qualification

Procurement-Ready Application Scenarios for Hydroxyethyl Brinzolamide in Pharmaceutical Development and QC Laboratories


ANDA Filers Requiring a Validated Brinzolamide Ophthalmic Suspension Impurity Profiling Method

Generic pharmaceutical companies developing an Abbreviated New Drug Application for Brinzolamide Ophthalmic Suspension 1% must demonstrate that their product's impurity profile is equivalent to or better than that of the Reference Listed Drug (RLD). Hydroxyethyl Brinzolamide serves as a critical impurity reference standard for HPLC method development, enabling establishment of a validated relative retention time for the N-ethanol impurity peak, determination of the relative response factor for accurate quantitation, and demonstration of chromatographic resolution ≥1.5 between Hydroxyethyl Brinzolamide and the Brinzolamide main peak as well as adjacent impurity peaks . Without this authentic standard, ANDA applicants cannot adequately validate specificity per ICH Q2(R1) and risk receiving a Complete Response Letter citing inadequate impurity control .

Quality Control Release Testing for Commercial Brinzolamide API Batches Under cGMP

In routine QC release testing of Brinzolamide API batches under 21 CFR Part 211, the Hydroxyethyl Brinzolamide reference standard is used as a system suitability injection to verify column performance, as a retention time marker to unambiguously identify the N-ethanol impurity peak in sample chromatograms, and as a calibration standard for quantitation when the impurity is detected above the reporting threshold . Procurement of this compound in a characterized, batch-certified form—with accompanying Certificate of Analysis (CoA) specifying HPLC purity, identity confirmation by NMR and/or MS, and storage conditions—ensures continuity of QC operations and audit readiness during FDA pre-approval inspections .

Forced Degradation Studies to Establish Brinzolamide Degradation Pathways and Impurity Fate

Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress conditions) are required per ICH Q1A(R2) to identify potential degradation products of Brinzolamide. Hydroxyethyl Brinzolamide, as a structurally characterized N-alkylated impurity, may be evaluated alongside N-Desethyl Brinzolamide, N-desmethoxypropyl Brinzolamide, and O-desmethyl Brinzolamide to assess whether it forms as a degradation product or is exclusively a process impurity . The compound's demonstrated stability in DMSO at -20°C for up to 3 months supports its use as a reference in long-term stability-indicating method validation studies .

Drug Master File (DMF) Compilation: Module 3.2.S.3.2 Impurities Characterization

API manufacturers submitting a Type II DMF to the FDA for Brinzolamide must provide a comprehensive discussion of actual and potential impurities in Module 3.2.S.3.2. Hydroxyethyl Brinzolamide, when used as a reference standard for structural characterization (NMR, high-resolution MS) and chromatographic method development, supplies the data required to document impurity identity, origin (synthetic process vs. degradation), and control strategy . The availability of this standard with regulatory-compliant characterization data simplifies the DMF authoring process and reduces the likelihood of technical queries from FDA reviewers regarding impurity identification and qualification .

Quote Request

Request a Quote for Hydroxyethyl Brinzolamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.